molecular formula C10H8O B8747983 3-(p-Tolyl)propiolaldehyde

3-(p-Tolyl)propiolaldehyde

Cat. No.: B8747983
M. Wt: 144.17 g/mol
InChI Key: WXARMJLBTQMGRF-UHFFFAOYSA-N
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Description

3-(p-Tolyl)propiolaldehyde is an organic compound with the molecular formula C10H8O It is characterized by a propynal group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(p-Tolyl)propiolaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-methylbenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)propiolaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)propiolaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various biochemical and chemical processes. Its propynal group is particularly reactive, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(p-Tolyl)propiolaldehyde is unique due to its propynal group, which imparts distinct reactivity compared to similar compounds. This makes it valuable in specific synthetic applications where the propynal functionality is required .

Properties

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

3-(4-methylphenyl)prop-2-ynal

InChI

InChI=1S/C10H8O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-8H,1H3

InChI Key

WXARMJLBTQMGRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridinium chlorochromate (22.1 g; 102.6 mmol; 2 eq) was added to a stirred solution of 3-p-tolylprop-2-yn-1-ol (7.5 g; 51.3 mmol) in dichloromethane (200 mL) at room temperature under nitrogen. The mixture was stirred for 4 h until TLC (2:1 heptane/ethyl acetate) indicated the disappearance of the starting propargyl alcohol. The mixture was then filtered through a bed of celite, and the filter cake was rinsed with dichloromethane (100 mL). The dichloromethane was concentrated using a rotary evaporator to give the desired product (4.22 g; 29.3 mmol; 57%) which was used in the next step without further purification. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.39 (s, 3 H) 7.20 (d, 2H) 7.50 (d, 2H) 9.41 (s, 1H).
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%

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